![molecular formula C11H17ClN4O2 B2814508 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide CAS No. 2411235-95-3](/img/structure/B2814508.png)
2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide involves the inhibition of various enzymes and proteins such as cyclooxygenase (COX), nuclear factor kappa B (NF-κB), and tumor necrosis factor-alpha (TNF-α). This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide include a decrease in inflammation, pain, and fever. This compound has also been found to exhibit antioxidant properties and has been shown to protect against oxidative stress-induced damage. Additionally, this compound has been found to have a positive effect on glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide in lab experiments include its unique properties, ease of synthesis, and potential applications in the field of medicine. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
For the study of 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide include further investigation of its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, studies are needed to determine the safety and efficacy of this compound in humans. Further optimization of the synthesis method can also be carried out to improve the yield and purity of the synthesized compound. Finally, studies can be conducted to investigate the potential use of this compound as a drug delivery system for targeted drug delivery.
In conclusion, 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, and has been studied for its potential use in the treatment of various diseases. Further studies are needed to determine the safety and efficacy of this compound in humans, and to investigate its potential use as a drug delivery system.
Méthodes De Synthèse
The synthesis method of 2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide involves the reaction of 2-amino-3-(1-methylpyrazol-4-yl)propanoic acid with 2-chloropropanoyl chloride. This reaction results in the formation of the desired compound. The purity and yield of the synthesized compound can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratio.
Applications De Recherche Scientifique
2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[(2-chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2/c1-7(12)11(18)14-5-9(10(13)17)3-8-4-15-16(2)6-8/h4,6-7,9H,3,5H2,1-2H3,(H2,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUFLULFBXVYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(CC1=CN(N=C1)C)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

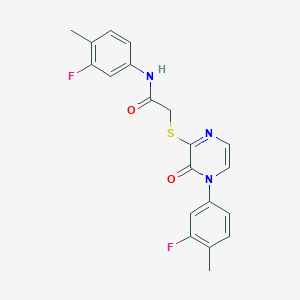
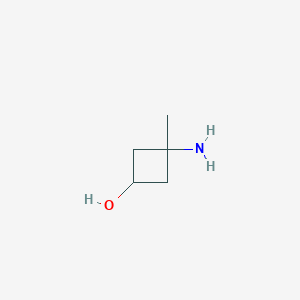
![1-[1-(2-Chloropropanoyl)piperidin-4-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2814429.png)
![Spiro[4.5]dec-3-en-2-one](/img/structure/B2814431.png)
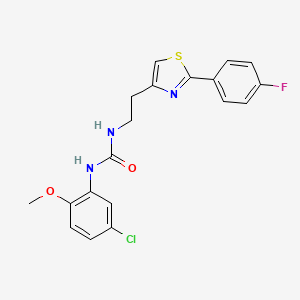
![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2814434.png)
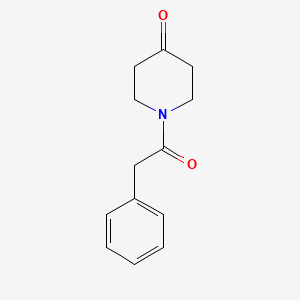
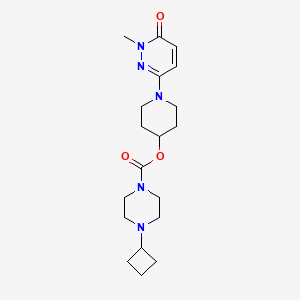
![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2814440.png)


![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2814445.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814448.png)